2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a quinoline moiety and an indene-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 2-methylquinoline-4-amine with 2,3-dihydro-1H-indene-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or indene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or indene moieties are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline-4-amine: A precursor in the synthesis of the target compound.
2,3-dihydro-1H-indene-1,3-dione: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar quinoline structures that exhibit comparable biological activities.
Uniqueness
2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of quinoline and indene-1,3-dione moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(2-methylquinolin-4-yl)carbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-12-11-18(16-9-5-6-10-17(16)22-12)23-13(2)19-20(24)14-7-3-4-8-15(14)21(19)25/h3-11,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZFNYXHVQCENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=C(C)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.